molecular formula C27H25NO5S B281537 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No. B281537
M. Wt: 475.6 g/mol
InChI Key: DHBLQIBNAWMVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as Compound A, is a synthetic small molecule that has been developed for potential use in cancer therapy. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit cancer cell growth and induce apoptosis.

Mechanism of Action

4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A exerts its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer cells and plays a critical role in cell proliferation, survival, and metastasis. 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A inhibits the activity of PI3K, Akt, and mTOR, leading to the inhibition of downstream signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective cancer therapy. In addition to its anti-cancer effects, 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A has been shown to have anti-inflammatory and anti-angiogenic effects, further enhancing its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A is its specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation of 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A in humans.

Future Directions

Future research on 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to investigate the potential of 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A in humans.

Synthesis Methods

4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A can be synthesized through a multi-step process involving several chemical reactions. The first step involves the condensation of 4-methylbenzoyl chloride with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine to form the intermediate compound. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride to yield the final product, 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A.

Scientific Research Applications

4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A has been extensively studied in preclinical models of cancer, including breast, lung, and prostate cancer. In vitro studies have shown that 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A inhibits cancer cell growth and induces apoptosis through the activation of caspase-3 and caspase-9. In vivo studies have demonstrated that 4-methoxy-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide A inhibits tumor growth and metastasis in mouse models of breast and lung cancer.

properties

Molecular Formula

C27H25NO5S

Molecular Weight

475.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C27H25NO5S/c1-18-7-9-19(10-8-18)27(29)28(34(30,31)22-14-12-21(32-2)13-15-22)20-11-16-26-24(17-20)23-5-3-4-6-25(23)33-26/h7-17H,3-6H2,1-2H3

InChI Key

DHBLQIBNAWMVBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)S(=O)(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.